Chemical properties of 1-(Benzyloxy)-2,3-difluoro-4-iodobenzene
Chemical properties of 1-(Benzyloxy)-2,3-difluoro-4-iodobenzene
This guide details the chemical properties, synthesis, and reactivity of 1-(Benzyloxy)-2,3-difluoro-4-iodobenzene , a specialized halogenated aromatic building block used in the development of liquid crystals and fluorinated pharmaceuticals.
[1]
Part 1: Executive Summary & Chemical Identity
1-(Benzyloxy)-2,3-difluoro-4-iodobenzene is a high-value intermediate characterized by a highly functionalized benzene core. It features three distinct chemical handles: a benzyl ether (protecting group), two vicinal fluorine atoms (electronic modulators), and an iodine atom (reactive cross-coupling site).
This molecule is primarily utilized in two fields:
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Medicinal Chemistry: As a scaffold for kinase inhibitors where the 2,3-difluoro motif mimics the electrostatic environment of carbonyls or modulates metabolic stability.
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Materials Science: In the synthesis of negative dielectric anisotropy liquid crystals, where the lateral difluoro substitution is critical for dipole moment alignment.
Chemical Identity Table[2][3][4][5]
| Property | Data |
| IUPAC Name | 1-(Benzyloxy)-2,3-difluoro-4-iodobenzene |
| Common Name | Benzyl 2,3-difluoro-4-iodophenyl ether |
| Molecular Formula | C₁₃H₉F₂IO |
| Molecular Weight | 346.11 g/mol |
| CAS Number | Not widely indexed; derived from 2,3-Difluoro-4-iodophenol (CAS 144292-40-0) |
| Appearance | White to off-white crystalline solid (predicted) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
Part 2: Structural Analysis & Electronic Properties
The 2,3-Difluoro Motif
The vicinal fluorine atoms at positions 2 and 3 exert a strong electron-withdrawing inductive effect (-I). This significantly lowers the electron density of the aromatic ring compared to a standard iodobenzene.
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Consequence: The C4-Iodine bond is polarized, making it highly reactive towards oxidative addition by palladium(0) catalysts.
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NMR Signature: The coupling between the two fluorine atoms (
) and the adjacent protons ( ) creates a distinct multiplet pattern in F NMR, typically around -130 to -160 ppm.
The C4-Iodine Handle
The iodine atom is the primary site of reactivity. Due to the weak C-I bond (approx. 65 kcal/mol), it is the first point of functionalization in cross-coupling reactions.
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Lability: The iodine can be selectively engaged in Suzuki, Sonogashira, or Buchwald-Hartwig couplings without affecting the benzyl ether or the C-F bonds.
The Benzyl Ether (OBn)
Located at position 1, the benzyloxy group acts as a robust phenol protecting group. It is stable against basic conditions (used in Suzuki coupling) and mild oxidants but can be cleaved under specific conditions (hydrogenolysis or Lewis acids) to reveal the free phenol.
Part 3: Synthetic Routes
The most reliable synthesis targets the O-alkylation of the commercially available precursor, 2,3-difluoro-4-iodophenol .
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway starting from 2,3-difluorophenol. The iodination step is regioselective due to the directing power of the hydroxyl group.
Detailed Protocol: Benzylation
Objective: Protection of 2,3-difluoro-4-iodophenol.
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Reagents:
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2,3-Difluoro-4-iodophenol (1.0 equiv)
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Benzyl Bromide (1.2 equiv)
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Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)
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Solvent: DMF (Dimethylformamide) or Acetone.
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Procedure:
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Dissolve the phenol in DMF (0.5 M concentration).
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Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion.
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Add Benzyl Bromide dropwise.
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Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
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Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallization from Ethanol or Silica Gel Chromatography.
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Part 4: Chemical Reactivity Profile
Palladium-Catalyzed Cross-Coupling
The molecule is an excellent electrophile for Pd-catalyzed reactions.
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Suzuki-Miyaura: Reacts with aryl boronic acids to form biaryls. The electron-deficient nature of the ring (due to fluorines) accelerates the oxidative addition step.
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Sonogashira: Reacts with terminal alkynes to form aryl alkynes.
Lithium-Halogen Exchange (Critical Safety Warning)
Treating this molecule with n-butyllithium (n-BuLi) effects Lithium-Iodine exchange.
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Risk: The resulting species is a 2,3-difluoro-4-lithio-1-(benzyloxy)benzene . Because the lithium is ortho to a fluorine atom (at C3), this species is extremely prone to beta-elimination of LiF to form a benzyne intermediate.
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Mitigation: If lithiation is required, perform at -78°C and trap with the electrophile immediately, or use Magnesium (Grignard exchange) which is less prone to elimination.
Deprotection
The benzyl group can be removed to access the phenol, which can then be used for further derivatization (e.g., forming esters or ethers with different chains).
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Method A (Hydrogenolysis): H₂, Pd/C. Note: Prolonged exposure may reduce the C-I bond (dehalogenation). Use mild conditions or poisoned catalysts.
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Method B (Lewis Acid): BBr₃ or BCl₃ in DCM at -78°C. This preserves the iodine but requires careful quenching.
Reactivity Map (Graphviz)
Figure 2: Reactivity landscape. Note the red dashed line indicating the risk of benzyne formation during lithiation.
Part 5: Experimental Protocol - Suzuki Coupling Example
Objective: Coupling of 1-(Benzyloxy)-2,3-difluoro-4-iodobenzene with Phenylboronic acid.
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Setup: Charge a Schlenk flask with:
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Substrate (1.0 mmol)[1]
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Phenylboronic acid (1.2 mmol)
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Pd(PPh₃)₄ (3 mol%)
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Solvent: Toluene:Ethanol:Water (4:1:1 ratio, degassed).
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Base: Add Na₂CO₃ (2.0 mmol).
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Reaction: Heat to 80°C under Argon atmosphere for 6 hours.
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Monitoring: The disappearance of the starting iodide is rapid due to the activating effect of the fluorines.
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Purification: Standard aqueous workup followed by column chromatography.
Part 6: References
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Shanghai Chemspec Co. Ltd. (2025). Product Catalog: 1-(benzyloxy)-2,3-difluoro-4-iodobenzene. Retrieved from
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Santa Cruz Biotechnology . (2025). 2,3-Difluoro-4-iodophenol (CAS 144292-40-0). Retrieved from
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PubChem . (2025).[2][3][4] 1-(Benzyloxy)-4-iodobenzene (Analogous Reactivity Data). Retrieved from
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Organic Syntheses . (2024). Synthesis of Fluorinated Aromatics via Lithiation. Retrieved from
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Sigma-Aldrich . (2025). Product Specification: 1-(Benzyloxy)-2-iodobenzene (Isomer Comparison). Retrieved from
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. 1-(Benzyloxy)-4-iodobenzene | C13H11IO | CID 519671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(Benzyloxy)-2,4-difluorobenzene | C13H10F2O | CID 561269 - PubChem [pubchem.ncbi.nlm.nih.gov]
